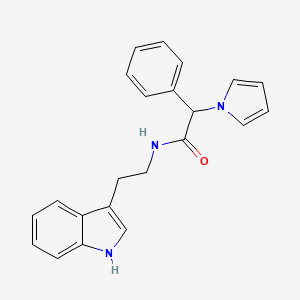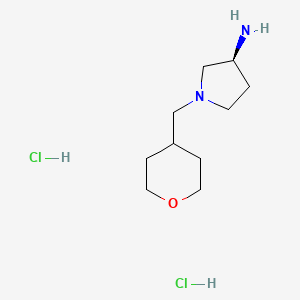
N4-(2,4-difluorobenzyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-(2,4-difluorobenzyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide (referred to as compound X) is a novel chemical compound that has been synthesized for scientific research purposes.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Antimicrobial Agents : A study by Jadhav et al. (2017) involved the synthesis of novel compounds derived from related chemical structures, which were evaluated for antimicrobial activities. While the specific compound was not directly mentioned, this research falls within the broader context of exploring derivatives of complex structures like N4-(2,4-difluorobenzyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide for potential antimicrobial properties Jadhav et al., 2017.
Antituberculosis Activity : The work by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrid analogues presented the design, synthesis, and evaluation of new Mycobacterium tuberculosis GyrB inhibitors. This research signifies the application of complex piperidine derivatives in addressing critical global health issues like tuberculosis Jeankumar et al., 2013.
Neuropharmacological Applications
Antagonists for Neurological Receptors : Imamura et al. (2006) explored piperidine-4-carboxamide CCR5 antagonists with potential anti-HIV-1 activity. The study highlights the therapeutic application of piperidine derivatives in developing compounds with high metabolic stability and potent inhibitory activity against HIV-1 Imamura et al., 2006.
Imaging and Diagnostic Applications
PET Imaging of Microglia : Horti et al. (2019) introduced a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound can be used as a noninvasive tool for imaging of reactive microglia and disease-associated microglia, contributing to the understanding of neuroinflammation in various neuropsychiatric disorders Horti et al., 2019.
Propriétés
IUPAC Name |
4-N-[(2,4-difluorophenyl)methyl]-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O2S/c20-15-4-3-14(17(21)10-15)11-22-18(25)13-5-7-24(8-6-13)19(26)23-12-16-2-1-9-27-16/h1-4,9-10,13H,5-8,11-12H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEKSEQWAZDIFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=C(C=C(C=C2)F)F)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2706853.png)
![(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2706854.png)

![N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B2706857.png)



![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2706865.png)

![2-(4-{3-[(4-Chlorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2706867.png)
![1'-(4-Methoxybenzyl)-7'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2706870.png)